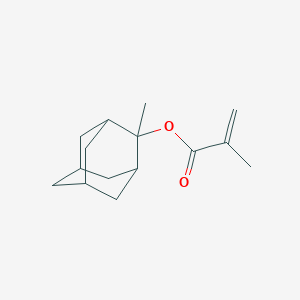

2-Methyl-2-adamantyl methacrylate

Overview

Description

2-Methyl-2-adamantyl methacrylate (MADMA, CAS 177080-67-0) is a methacrylate derivative featuring an adamantyl moiety substituted with a methyl group at the 2-position. Its molecular formula is C₁₅H₂₂O₂, with a molecular weight of 234.33 g/mol (derived from empirical data). MADMA is characterized by its rigid, alicyclic adamantane structure, which imparts exceptional thermal stability, chemical resistance, and acid-cleavable properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-adamantyl methacrylate can be synthesized through a reaction involving 2-methyladamantanol and vinyl methacrylate. The process typically involves the following steps:

Reaction Setup: Add n-heptane to a four-necked flask equipped with a stirring paddle, condenser tube, and thermometer.

Reactant Addition: Introduce 2-methyladamantanol and a polymerization inhibitor such as tetrachlorobenzoquinone to the system.

pH Adjustment: Add a basic ion exchange resin to adjust the pH to 7-8.

Cooling: Cool the reaction mixture to -13°C.

Vinyl Methacrylate Addition: Slowly add vinyl methacrylate dropwise to the reaction system.

Reaction Monitoring: Maintain the reaction for several hours, monitoring the progress and taking samples for detection.

Phase Separation: After the reaction is complete, add water to the system, stir, and extract the phases.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-adamantyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize rapidly to form high molecular weight polymers.

Esterification: Reacts with hydroxyl groups to form ester linkages.

Self-Assembly: Exhibits the ability to self-assemble, making it a supramolecular material.

Common Reagents and Conditions:

Polymerization: Typically involves radical initiators and controlled temperature conditions.

Esterification: Requires the presence of hydroxyl-containing compounds and appropriate catalysts.

Self-Assembly: Conditions depend on the specific application and desired supramolecular structure.

Major Products Formed:

Polymers: High molecular weight polymers with specific properties.

Esters: Various ester derivatives depending on the reactants used.

Supramolecular Structures: Complex assemblies with unique properties.

Scientific Research Applications

Polymer Chemistry

Polymerization Mechanisms

The primary application of 2-Methyl-2-adamantyl methacrylate is in the synthesis of high-performance polymers. The compound can undergo various polymerization processes including:

- Free Radical Polymerization : This method allows for the rapid formation of high molecular weight polymers.

- Anionic Polymerization : Utilized for producing polymers with specific functionalities.

- Photopolymerization : Enables curing processes in applications such as coatings and adhesives.

The rigid adamantyl structure enhances thermal stability and mechanical strength in the resulting polymers, making them suitable for demanding environments.

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Density | 1.1 g/cm³ |

| Boiling Point | 301.3 °C |

| Refractive Index | 1.516 |

| Flash Point | 122.8 °C |

Biomedical Applications

Due to its biocompatibility and mechanical properties, this compound has significant potential in biomedical fields:

- Medical Devices : Used in the fabrication of implants and artificial joints due to its stability and resistance to degradation.

- Dental Materials : Employed in dental adhesives and restorative materials.

- Biosensors : Its properties allow for the development of sensitive biosensing platforms.

Case Study: Use in Dental Applications

A study demonstrated that dental composites incorporating this compound exhibited improved mechanical properties and lower shrinkage during polymerization compared to traditional materials, enhancing their longevity and effectiveness in clinical settings .

Optical Materials

The introduction of the adamantyl structure significantly improves the optical transparency and refractive index of polymers made from this compound. This makes it suitable for:

- Optical Lenses : High-performance lenses that require clarity and durability.

- Optical Fibers : Enhanced transmission properties due to low scattering losses.

Coatings and Adhesives

The chemical resistance and adhesion properties of polymers derived from this compound make them ideal for:

- High-Performance Coatings : Used in automotive, aerospace, and construction industries to protect surfaces from environmental degradation.

- Adhesives : Formulations that require strong bonding capabilities while maintaining flexibility.

Semiconductor Industry

In semiconductor manufacturing, this compound is used as a material for photoresists due to its high resistance to dry etching processes. This is crucial as semiconductor patterns become increasingly miniaturized.

Table 2: Comparison of Resist Materials

| Material Type | Resolution Capability | Dry Etching Resistance |

|---|---|---|

| Conventional Resists | Moderate | Low |

| Adamantyl-based Resists | High | High |

Mechanism of Action

The mechanism by which 2-Methyl-2-adamantyl methacrylate exerts its effects involves its ability to undergo polymerization and form stable, high molecular weight polymers. The rigid adamantane structure provides stability and resistance to degradation, making it suitable for various applications. The compound interacts with molecular targets through ester linkages and self-assembly processes, contributing to its unique properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Adamantyl Methacrylates

Structural Analogues

The following adamantyl methacrylates share a common backbone but differ in alkyl substituents:

Research Findings :

- MADMA-based copolymers exhibit superior lithographic performance in KrF photoresists, achieving line widths <100 nm .

- EAMA’s lower Tg limits its use in high-temperature processes, but its higher solubility in organic solvents improves processing flexibility .

- The isopropyl analogue’s extreme rigidity makes it suitable for high-Tg polymers but challenges solubility in standard developers .

Comparative Analysis with Non-Adamantyl Methacrylates

Methyl Methacrylate (MMA)

- Structure : Lacks the adamantyl group, with a simple methyl ester (C₅H₈O₂).

- Applications : Primarily used in plastics (PMMA) rather than advanced lithography .

2-Cyano-3-phenylacrylate Derivatives

- Structure: Contains cyano and phenyl groups instead of adamantyl.

- Properties : High reactivity but poor thermal stability (decomposition <200°C) .

Biological Activity

Chemical Structure and Properties

2-Methyl-2-adamantyl methacrylate (MAMA) is a monomer with the chemical formula . It features a methacrylate functional group, characterized by its vinyl double bond and ester linkage, which makes it a significant building block in polymer chemistry. The compound is derived from adamantane, a polycyclic hydrocarbon known for its unique three-dimensional structure, which imparts distinctive physical and chemical properties to its derivatives. The methyl group at the 2-position enhances its reactivity and solubility, facilitating various applications, particularly in polymerization processes.

General Toxicity and Safety Data

While specific biological activity data for this compound is limited, it is classified as an irritant. Contact with skin or eyes can cause irritation, necessitating careful handling in laboratory and industrial settings. Safety data sheets emphasize the hazardous nature of this compound, indicating that exposure should be minimized.

Antimicrobial Activity

Research indicates that this compound exhibits some antimicrobial properties. Studies have shown that MAMA demonstrates activity against Gram-positive bacteria, showcasing moderate effectiveness in inhibiting bacterial growth. This property may be attributed to the compound's structural characteristics, which influence its interaction with microbial membranes .

Polymerization and Its Biological Implications

MAMA is primarily utilized in the synthesis of high-performance polymers. These polymers are often employed in coatings and adhesives due to their enhanced mechanical properties and thermal stability. The biological implications of these polymers can vary widely based on their application; for instance, coatings used in medical devices may require biocompatibility assessments to ensure safety upon contact with biological tissues .

Case Study 1: Antimicrobial Properties

In a study published in ACS Applied Polymer Materials, researchers evaluated the antimicrobial activity of polymers derived from MAMA through nitroxide-mediated polymerization (NMP). The findings indicated that specific formulations exhibited significant activity against various bacterial strains, suggesting potential applications in biomedical fields where infection control is critical .

Case Study 2: Biocompatibility Assessments

Another study focused on the biocompatibility of MAMA-derived polymers used in medical applications. The research highlighted that while MAMA itself may pose irritant risks, when polymerized into larger structures, the resulting materials could exhibit reduced cytotoxicity and improved compatibility with human cells. This indicates that the biological activity of MAMA can be significantly altered through polymerization processes .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Ethyl-2-adamantyl methacrylate | Methacrylate | Ethyl group enhances solubility compared to methyl. |

| Adamantyl acrylate | Acrylate | Lacks the methyl group; different reactivity profile. |

| 1-Adamantyl methacrylate | Methacrylate | Positioned at the 1-site; affects polymer properties differently. |

These compounds exhibit unique characteristics influenced by their specific substituents on the adamantane framework, impacting their reactivity and applications in polymer chemistry.

Q & A

Q. Basic: What are the optimized synthetic routes for 2-methyl-2-adamantyl methacrylate, and how can reaction yields be improved?

Answer:

The synthesis of this compound (MAMC) typically involves esterification of methacrylic acid with 2-methyl-2-adamantanol using acid catalysts. A high-yield method (90.8%) employs p-toluenesulfonic acid in toluene under nitrogen, with rigorous exclusion of moisture to prevent side reactions . Key optimization steps include:

- Catalyst selection : Acidic catalysts (e.g., p-TsOH) enhance reaction efficiency compared to weaker acids.

- Solvent choice : Toluene improves miscibility of reactants and facilitates azeotropic removal of water.

- Temperature control : Maintaining 80–100°C balances reaction rate and thermal stability of the adamantane moiety.

Table 1 : Synthesis conditions and yields from

| Reactants | Catalyst | Solvent | Yield (%) | Purification Method |

|---|---|---|---|---|

| Methacrylic acid + 2-methyleneadamantane | p-TsOH·H₂O | Toluene | 90.8 | Column chromatography |

Q. Basic: What analytical techniques are critical for characterizing this compound and its polymeric derivatives?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. For MAMC, key peaks include δ=1.63–2.43 ppm (adamantyl protons) and δ=6.73 ppm (methacrylate vinyl protons) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z=234.33 for MAMC) verifies molecular weight and purity .

- Gel Permeation Chromatography (GPC) : Essential for determining molecular weight distribution in polymers, e.g., photoresists with Mw ~200,000 Da .

Q. Advanced: How does incorporating this compound enhance EUV and KrF photoresist performance?

Answer:

MAMC’s alicyclic adamantyl group improves lithographic performance through:

- Etch resistance : Adamantane’s rigid structure reduces plasma-induced degradation compared to aliphatic protective groups (e.g., tert-butyl) .

- Acid-cleavability : The adamantyl ester undergoes acidolysis during post-exposure baking, enabling high-resolution patterning .

- Thermal stability : Glass transition temperatures (Tg) >100°C prevent pattern collapse during processing .

Table 2 : Performance comparison of photoresist substituents ( )

| Substituent | Etch Resistance | Acid Sensitivity | Tg (°C) |

|---|---|---|---|

| 2-Methyl-2-adamantyl | High | Moderate | 105 |

| tert-Butyl | Low | High | 65 |

Q. Advanced: What polymerization methodologies are effective for synthesizing MAMC-containing copolymers?

Answer:

- RAFT Polymerization : Enables precise control over molecular weight and dispersity (Đ). For example, using a RAFT agent (MDFC) with styrene and MAMC yields polymers with Đ <1.2 .

- Free Radical Polymerization : Suitable for bulk synthesis but requires strict monomer:initiator ratios (e.g., 100:1) to avoid branching .

Key Considerations :

- Monomer reactivity ratios : MAMC’s steric bulk may reduce incorporation rates compared to less hindered monomers (e.g., tert-butyl acrylate).

- Solvent selection : Tetrahydrofuran (THF) or cyclopentanone improves solubility of adamantane-containing polymers .

Q. Advanced: How can researchers address contradictions in lithographic performance data for MAMC-based resists?

Answer:

Contradictions often arise from variations in:

- Polymer composition : Adjusting MAMC content (10–30 wt%) balances etch resistance and sensitivity .

- Exposure conditions : EUV vs. KrF lithography requires tailored photoacid generators (PAGs) and baking protocols .

- Substituent effects : Comparing MAMC with analogs (e.g., 2-isopropyl-2-adamantyl methacrylate) isolates structural contributions .

Methodological Approach :

Design of Experiments (DoE) : Systematically vary MAMC concentration, PAG type, and bake temperature.

Cross-sectional SEM : Quantifies line-edge roughness (LER) to resolve resolution discrepancies.

Q. Advanced: What strategies mitigate thermal degradation during processing of MAMC-derived polymers?

Answer:

- Stabilizer additives : Radical scavengers (e.g., BHT) inhibit thermal polymerization during spin-coating .

- Controlled atmospheres : Processing under nitrogen reduces oxidative degradation at elevated temperatures.

- DSC analysis : Identifies degradation onset temperatures (Td >250°C for MAMC polymers) to optimize bake steps .

Properties

IUPAC Name |

(2-methyl-2-adamantyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)14(16)17-15(3)12-5-10-4-11(7-12)8-13(15)6-10/h10-13H,1,4-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYDISGSYGFRJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1(C2CC3CC(C2)CC1C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

181020-29-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-methyltricyclo[3.3.1.13,7]dec-2-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181020-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00431592 | |

| Record name | 2-METHYL-2-ADAMANTYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177080-67-0 | |

| Record name | 2-Methyl-2-adamantyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177080-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-METHYL-2-ADAMANTYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methacryloyloxy-2-methyladamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.